molecular formula C18H22N4O5S B3202083 1-{[3,5-dimethyl-1-(2-methyl-3-nitrobenzoyl)-1H-pyrazol-4-yl]sulfonyl}piperidine CAS No. 1020503-32-5

1-{[3,5-dimethyl-1-(2-methyl-3-nitrobenzoyl)-1H-pyrazol-4-yl]sulfonyl}piperidine

Cat. No.: B3202083
CAS No.: 1020503-32-5
M. Wt: 406.5 g/mol
InChI Key: VYXAXLBJGHYCJI-UHFFFAOYSA-N
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Description

The compound 1-{[3,5-dimethyl-1-(2-methyl-3-nitrobenzoyl)-1H-pyrazol-4-yl]sulfonyl}piperidine features a piperidine core linked via a sulfonyl group to a pyrazole ring substituted with 3,5-dimethyl groups. The pyrazole’s 1-position is further modified with a 2-methyl-3-nitrobenzoyl moiety. While direct studies on this compound are absent in the provided evidence, its analogs—such as 1,3,4-thiadiazole derivatives with pyrazole scaffolds—demonstrate significant antimicrobial efficacy .

Properties

IUPAC Name

(3,5-dimethyl-4-piperidin-1-ylsulfonylpyrazol-1-yl)-(2-methyl-3-nitrophenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N4O5S/c1-12-15(8-7-9-16(12)22(24)25)18(23)21-14(3)17(13(2)19-21)28(26,27)20-10-5-4-6-11-20/h7-9H,4-6,10-11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYXAXLBJGHYCJI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1[N+](=O)[O-])C(=O)N2C(=C(C(=N2)C)S(=O)(=O)N3CCCCC3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-{[3,5-dimethyl-1-(2-methyl-3-nitrobenzoyl)-1H-pyrazol-4-yl]sulfonyl}piperidine is a synthetic organic compound belonging to the class of pyrazole derivatives. These compounds are recognized for their diverse biological activities, making them significant in medicinal chemistry and drug development. This article delves into the biological activity of this specific compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Synthesis

The compound features a complex structure that includes a piperidine ring and a sulfonyl group attached to a pyrazole moiety. The synthesis typically involves multi-step organic reactions, including:

  • Formation of the Pyrazole Ring : Achieved through the reaction of hydrazine with a 1,3-diketone.
  • Acylation : The introduction of the benzoyl group via acylation with 2-methyl-3-nitrobenzoyl chloride.
  • Sulfonamide Formation : Reaction with a sulfonyl chloride derivative.
  • Alkylation : Final introduction of diethyl groups through alkylation reactions.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes or receptors in cellular pathways. The sulfonyl group enhances binding interactions with target proteins, while the nitrobenzoyl moiety may influence electron transfer processes within cells. This dual action can lead to modulation of various biological pathways, particularly in cancer therapy.

Anticancer Properties

Recent studies have highlighted the compound's potential as an anticancer agent. For instance, it has been shown to exhibit significant antiproliferative activity against various cancer cell lines, including pancreatic cancer cells (MIA PaCa-2) . The mechanism involves inhibition of mTORC1 activity and modulation of autophagy pathways, leading to increased cellular stress and apoptosis in cancer cells.

Activity Cell Line IC50 (µM) Mechanism
AntiproliferativeMIA PaCa-2< 1Inhibition of mTORC1 and autophagy modulation
CytotoxicityHT-290.5Induction of apoptosis via LC3-II accumulation

Enzyme Inhibition

The compound has also been investigated for its enzyme inhibitory properties. It may act as an inhibitor for specific kinases involved in cell signaling pathways that regulate growth and proliferation . The presence of the sulfonamide group is crucial for enhancing the binding affinity towards these targets.

Case Studies

Several studies have documented the biological effects and therapeutic potential of related pyrazole derivatives:

  • Study on Autophagy Modulation : A related pyrazole derivative was shown to disrupt autophagic flux by interfering with mTORC1 reactivation during starvation conditions, leading to increased accumulation of LC3-II .
  • Anticancer Activity in Animal Models : Preclinical trials demonstrated that compounds with similar structures significantly reduced tumor size in xenograft models through targeted inhibition of cancer cell proliferation .
  • Comparative Analysis : A comparative study indicated that derivatives featuring similar functional groups exhibited enhanced cytotoxicity against various cancer types compared to standard chemotherapeutics like doxorubicin .

Scientific Research Applications

Medicinal Chemistry

This compound has garnered attention for its potential as an antimicrobial and anticancer agent . The nitrobenzoyl group can undergo bioreduction within biological systems, leading to the formation of reactive intermediates that may interact with DNA and proteins, causing cytotoxic effects. Studies have indicated that compounds with similar structures exhibit significant biological activity, making this compound a candidate for further drug development.

Materials Science

The unique electronic properties of 1-{[3,5-dimethyl-1-(2-methyl-3-nitrobenzoyl)-1H-pyrazol-4-yl]sulfonyl}piperidine make it suitable for developing novel materials. Its ability to form covalent bonds with various substrates may allow for applications in creating advanced polymers or electronic devices.

Biological Studies

Research has utilized this compound to explore the interactions of sulfonyl and nitrobenzoyl groups with biological macromolecules. Understanding these interactions can provide insights into enzyme inhibition mechanisms and cellular signaling pathways. The sulfonyl group may enhance binding affinity to target proteins, facilitating the study of enzyme kinetics and receptor-ligand interactions.

Case Studies and Research Findings

Several studies have documented the applications and efficacy of similar compounds:

  • Anticancer Activity : A study demonstrated that pyrazole derivatives exhibit significant cytotoxicity against various cancer cell lines. The mechanism involved the induction of apoptosis through reactive oxygen species generation .
  • Antimicrobial Properties : Research indicated that compounds with sulfonyl groups possess broad-spectrum antimicrobial activity. The structural features of 1-{[3,5-dimethyl-1-(2-methyl-3-nitrobenzoyl)-1H-pyrazol-4-yl]sulfonyl}piperidine suggest it may similarly inhibit bacterial growth through disruption of cell wall synthesis .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analysis

The compound’s structural analogs differ primarily in substituent positioning and core heterocycles. Key comparisons include:

2.1. Substituent Variations on the Benzoyl Group
  • Target Compound : 2-methyl-3-nitrobenzoyl group.
    • The ortho-methyl and meta-nitro substituents may enhance steric bulk and electron-withdrawing effects, improving microbial target interactions .
  • Analog () : 4-Nitrophenyl group.
    • The para-nitro group increases polarity but may reduce membrane permeability compared to the target compound’s meta-nitro substituent .
2.2. Core Heterocycle Modifications
  • Target Compound : Piperidine-sulfonyl-pyrazole.
    • The sulfonyl group acts as a hydrogen-bond acceptor, while the piperidine enhances solubility and bioavailability .
  • Analog () : 1,3,4-Thiadiazole derivatives (e.g., compound 13a ).
    • Thiadiazole cores exhibit high antimicrobial activity but may suffer from metabolic instability compared to sulfonylpiperidine derivatives .
2.3. Antimicrobial Activity
Compound Substituent Core Structure Activity Against B. mycoides Activity Against E. coli
Target Compound (predicted) 2-methyl-3-nitro Sulfonylpiperidine High (predicted) Moderate (predicted)
Compound 14 () 4-nitro Thiadiazole MIC: 8 µg/mL MIC: 64 µg/mL
1-[[4-(3,5-Dimethyl-1H-pyrazol-1-yl)phenyl]sulfonyl]piperidine () Phenyl Sulfonylpiperidine Not tested Not tested
  • Key Findings: Nitro groups at meta (target) vs. para () positions influence activity gradients. Meta-nitro may improve gram-positive targeting due to optimized electronic effects .

Q & A

Q. Q1. What are the recommended synthetic routes for 1-{[3,5-dimethyl-1-(2-methyl-3-nitrobenzoyl)-1H-pyrazol-4-yl]sulfonyl}piperidine, and what analytical methods validate its purity?

Methodological Answer:

  • Synthesis Steps :
    • Pyrazole Core Formation : React 3,5-dimethylpyrazole with chlorosulfonic acid to introduce the sulfonyl group at the 4-position .
    • Nitrobenzoyl Substitution : Couple the sulfonated pyrazole with 2-methyl-3-nitrobenzoyl chloride under anhydrous conditions (e.g., DCM, triethylamine) .
    • Piperidine Attachment : Perform nucleophilic substitution using piperidine in a polar aprotic solvent (e.g., DMF) at 60–80°C .
  • Validation :
    • HPLC : Monitor reaction progress with reverse-phase C18 columns (λ = 254 nm).
    • NMR : Confirm regiochemistry via 1H^1H-NMR (e.g., singlet for dimethyl groups at δ 2.1–2.3 ppm) .
    • Mass Spectrometry : Verify molecular ion peak (e.g., [M+H]+^+ at m/z 433.2) .

Q. Q2. How can researchers design initial biological activity screening for this compound?

Methodological Answer:

  • Target Selection : Prioritize enzymes/receptors with structural similarity to known pyrazole-sulfonylpiperidine targets (e.g., kinase inhibitors, GPCRs) .
  • Assay Types :
    • In Vitro : Enzymatic inhibition assays (IC50_{50} determination) using fluorogenic substrates.
    • Cellular : Cytotoxicity screening (MTT assay) in cancer cell lines (e.g., HeLa, MCF-7) .
  • Controls : Include positive controls (e.g., staurosporine for kinase inhibition) and solvent-only blanks .

Advanced Research Questions

Q. Q3. How can researchers optimize the compound’s pharmacokinetic properties while retaining bioactivity?

Methodological Answer:

  • Strategies :
    • Solubility Enhancement : Introduce hydrophilic groups (e.g., hydroxyl, carboxyl) on the piperidine ring without disrupting sulfonyl-piperidine interactions .
    • Metabolic Stability : Perform microsomal stability assays (human liver microsomes) to identify vulnerable sites (e.g., nitro group reduction) .
  • Tools :
    • Computational Modeling : Use Schrödinger Suite or AutoDock to predict ADMET properties .
    • In Vivo Testing : Administer derivatives in rodent models and measure plasma half-life via LC-MS/MS .

Q. Q4. What experimental approaches resolve contradictory data in biological activity studies (e.g., varying IC50_{50}50​ across assays)?

Methodological Answer:

  • Root-Cause Analysis :
    • Assay Conditions : Compare buffer pH (e.g., ammonium acetate pH 6.5 vs. phosphate pH 7.4) and ionic strength, which affect sulfonyl group ionization .
    • Protein Binding : Use equilibrium dialysis to assess serum protein interference .
  • Validation :
    • Orthogonal Assays : Confirm activity via SPR (surface plasmon resonance) for binding kinetics .
    • Structural Elucidation : Perform X-ray crystallography of the compound bound to its target (e.g., PDB deposition) .

Q. Q5. How can researchers investigate the compound’s mechanism of action when initial target prediction is inconclusive?

Methodological Answer:

  • Multi-Omics Approaches :
    • Transcriptomics : RNA-seq of treated vs. untreated cells to identify differentially expressed pathways .
    • Proteomics : SILAC (stable isotope labeling) to quantify changes in protein expression .
  • Chemical Proteomics :
    • Use photoaffinity labeling with a biotinylated analog to pull down interacting proteins .
  • Validation : CRISPR-Cas9 knockout of candidate targets to observe rescue effects .

Data Contradiction and Reproducibility

Q. Q6. What factors contribute to variability in crystallographic data for this compound, and how can they be mitigated?

Methodological Answer:

  • Critical Parameters :
    • Crystallization Conditions : Screen solvents (e.g., DMSO/water vs. ethanol) and temperature (4°C vs. RT) .
    • Crystal Packing : Analyze hydrogen-bonding networks (e.g., sulfonyl-O···H-N interactions) using Mercury software .
  • Mitigation :
    • Data Deposition : Compare with existing structures in the Cambridge Structural Database (CSD) .
    • Refinement : Apply SHELXL for high-resolution refinement (>1.0 Å) .

Q. Q7. How should researchers address discrepancies in synthetic yields reported across studies?

Methodological Answer:

  • Variables to Control :
    • Reagent Purity : Use freshly distilled triethylamine and anhydrous DMF .
    • Reaction Monitoring : Employ in-situ FTIR to detect intermediate formation (e.g., sulfonyl chloride peak at 1370 cm1^{-1}) .
  • Reproducibility Protocol :
    • Publish detailed procedures (e.g., stirring speed, inert gas flow rate) in supplementary materials .

Methodological Frameworks

Q. Table 1. Key Analytical Techniques for Structural Validation

Technique Parameters Application Reference
X-ray DiffractionResolution <1.5 Å, R-factor <0.05Confirm sulfonyl-piperidine conformation
1H^1H-NMR500 MHz, DMSO-d6Assign methyl and aromatic protons
HPLC-MSC18 column, 0.1% TFA in H2O/MeCNQuantify purity and degradation products

Q. Table 2. Common Pitfalls in Biological Assays

Issue Solution
Non-specific binding in enzymatic assaysPre-incubate with 0.1% BSA to block non-target sites
Fluorescence quenching by nitro groupsUse luminescence-based substrates (e.g., ATP detection via luciferase)
Cytotoxicity variability across cell linesNormalize data to cell viability (e.g., via concurrent MTT assay)

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-{[3,5-dimethyl-1-(2-methyl-3-nitrobenzoyl)-1H-pyrazol-4-yl]sulfonyl}piperidine
Reactant of Route 2
Reactant of Route 2
1-{[3,5-dimethyl-1-(2-methyl-3-nitrobenzoyl)-1H-pyrazol-4-yl]sulfonyl}piperidine

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